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Compound of Interest

Compound Name: Tr-PEG2-OH

Cat. No.: B1682557 Get Quote

An In-depth Overview of a Versatile PEG Linker for PROTACs and ADCs

Introduction
In the rapidly evolving landscape of targeted therapeutics, the development of sophisticated

molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-

Drug Conjugates (ADCs) has become paramount. Central to the efficacy of these modalities is

the chemical linker that connects the targeting moiety to the therapeutic payload or E3 ligase

ligand. Tr-PEG2-OH, a trityl-protected diethylene glycol linker, has emerged as a valuable

building block in the synthesis of these complex molecules. Its defined length, hydrophilicity,

and the presence of a selectively cleavable protecting group make it an attractive choice for

researchers in drug discovery and development. This technical guide provides a

comprehensive overview of Tr-PEG2-OH, including its chemical properties, applications, and

detailed experimental considerations for its use in the synthesis of novel therapeutics.

Core Properties of Tr-PEG2-OH
Tr-PEG2-OH, chemically known as 2-(2-(Trityloxy)ethoxy)ethanol, is a bifunctional molecule

featuring a hydroxyl group at one end and a trityl-protected hydroxyl group at the other. The

polyethylene glycol (PEG) backbone imparts favorable solubility characteristics, which can be

crucial for the overall properties of the final conjugate.
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Property Value Reference

CAS Number 105589-77-3 [1][2][3]

Molecular Weight 348.43 g/mol [1][4]

Molecular Formula C23H24O3 [1][2]

Appearance Solid [2]

Purity ≥95% - ≥98% [1][2]

Storage Conditions
Store at -5°C to -20°C, keep in

a dry and dark place.
[1]

Applications in Drug Development
The primary application of Tr-PEG2-OH lies in its role as a linker in the construction of

PROTACs and ADCs.[3][4] The defined two-unit PEG chain provides spatial separation

between the two functional ends of the conjugate, which is often critical for optimal biological

activity.

PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to the ubiquitination and subsequent degradation of that protein.[1][3] The

linker in a PROTAC plays a crucial role in dictating the formation and stability of the ternary

complex (Target Protein - PROTAC - E3 Ligase). The length and composition of the linker, such

as that provided by Tr-PEG2-OH, are key parameters to optimize for efficient protein

degradation.[1]

Antibody-Drug Conjugate (ADC) Synthesis
In ADCs, a potent cytotoxic agent is linked to a monoclonal antibody that targets a tumor-

specific antigen. This approach allows for the selective delivery of the cytotoxin to cancer cells.

Tr-PEG2-OH can be used as a non-cleavable linker in the synthesis of ADCs, connecting the

antibody to the cytotoxic payload.[3][4] The hydrophilic nature of the PEG linker can help to

improve the pharmacokinetic properties of the ADC.
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Experimental Protocols
The following section outlines general experimental procedures for the utilization of Tr-PEG2-
OH in the synthesis of a PROTAC. These protocols are intended as a guide and may require

optimization based on the specific ligands being used.

Deprotection of the Trityl Group
The trityl group is an acid-labile protecting group. Its removal exposes a primary hydroxyl group

that can be further functionalized.

Materials:

Tr-PEG2-OH

Trifluoroacetic acid (TFA) or Formic acid

Dichloromethane (DCM)

Dioxane (optional)

Ethanol (optional)

Diethyl ether (optional)

Procedure:

Dissolve Tr-PEG2-OH in a minimal amount of DCM.

Cool the solution in an ice bath.

Add cold formic acid (e.g., 97%) or a solution of TFA in DCM (e.g., 20-50%) dropwise to the

stirred solution.

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS). The reaction is typically complete within a few minutes to a few

hours.
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Upon completion, remove the acid and solvent under reduced pressure. Co-evaporation with

dioxane, ethanol, or diethyl ether may be necessary to completely remove residual acid.

The resulting deprotected diol can be purified by extraction or column chromatography if

necessary.

General PROTAC Synthesis Workflow
This workflow outlines the sequential coupling of a protein of interest (POI) ligand and an E3

ligase ligand to a PEG linker derived from Tr-PEG2-OH.

Step 2a: Activation of the Hydroxyl Group and Coupling to the First Ligand

The free hydroxyl group of Tr-PEG2-OH (or the newly deprotected hydroxyl group) can be

activated for coupling. A common method is tosylation.

Dissolve the PEG linker in anhydrous DCM and cool to 0°C.

Add triethylamine (TEA) followed by a solution of p-toluenesulfonyl chloride (TsCl) in

anhydrous DCM.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.

Concentrate the reaction mixture to obtain the tosylated intermediate.

Dissolve the crude tosylated intermediate and an amine-containing ligand (either for the POI

or E3 ligase) in anhydrous DMF.

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Stir the reaction at an elevated temperature (e.g., 60°C) overnight, monitoring by LC-MS.

Purify the resulting ligand-linker conjugate by preparative HPLC.

Step 2b: Deprotection and Coupling to the Second Ligand

Deprotect the trityl group from the ligand-linker conjugate as described in Protocol 1.

Activate the newly exposed hydroxyl group (e.g., by tosylation as in Step 2a).
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Couple the activated ligand-linker intermediate with the second amine-containing ligand

using a similar procedure as in Step 2a.

Purify the final PROTAC molecule by preparative HPLC.

Visualizing Experimental Workflows and Signaling
Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex

processes involved in PROTAC synthesis and action.

PROTAC Synthesis Workflow
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Caption: A generalized workflow for the synthesis of a PROTAC using Tr-PEG2-OH.
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PROTAC-Mediated Protein Degradation
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Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion
Tr-PEG2-OH is a versatile and valuable tool for researchers and drug development

professionals working on the cutting edge of targeted therapies. Its well-defined structure,

favorable physicochemical properties, and straightforward chemical handleability make it an

excellent choice for the synthesis of PROTACs and ADCs. The strategic incorporation of this

linker can significantly impact the efficacy and druggability of the final therapeutic agent. As the

fields of targeted protein degradation and antibody-drug conjugates continue to expand, the

utility of precisely engineered linkers like Tr-PEG2-OH will undoubtedly grow in importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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